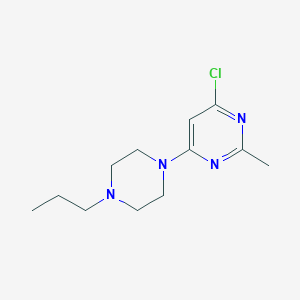

4-Chloro-2-methyl-6-(4-propylpiperazin-1-yl)pyrimidine

Description

4-Chloro-2-methyl-6-(4-propylpiperazin-1-yl)pyrimidine is a pyrimidine derivative featuring a chloro substituent at position 4, a methyl group at position 2, and a 4-propylpiperazinyl moiety at position 4. Pyrimidine-based compounds are pivotal in medicinal chemistry due to their structural versatility and biological relevance. They serve as core scaffolds in pharmaceuticals targeting enzymes, receptors, and nucleic acids .

Properties

IUPAC Name |

4-chloro-2-methyl-6-(4-propylpiperazin-1-yl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19ClN4/c1-3-4-16-5-7-17(8-6-16)12-9-11(13)14-10(2)15-12/h9H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXXNQDLWQVTRMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCN(CC1)C2=CC(=NC(=N2)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods

Preparation of the Pyrimidine Core

Synthesis of 6-Chloro-2,4-diaminopyrimidine Intermediate

- Starting from ethyl cyanoacetate , condensation with guanidine in a basic medium produces 2,6-diamino-4-hydroxypyrimidine .

- This intermediate is then chlorinated using phosphorus oxychloride (POCl₃) to yield 6-chloro-2,4-diaminopyrimidine .

- Reaction conditions include refluxing and controlled temperature to optimize yield and purity.

- The chlorination step is critical and involves careful removal of excess POCl₃ under vacuum to avoid side reactions.

- Purification involves crystallization from water with activated carbon treatment and drying under controlled temperature (70-80°C).

Chlorination of 4-Chloro-6-methoxypyrimidine to 4,6-Dichloropyrimidine

- An alternative route involves converting 4-chloro-6-methoxypyrimidine to 4,6-dichloropyrimidine using POCl₃ in the presence of anhydrous organic amines such as triethylamine or dimethylformamide (DMF).

- The reaction is conducted at 80-100°C for about 7 hours.

- Excess POCl₃ is removed by reduced pressure distillation at 50-105°C and 0.05 to 0.095 MPa vacuum.

- The product is crystallized by adding the reaction mixture dropwise into ice water, followed by organic solvent extraction and drying.

- This method achieves high purity (99.3-99.6%) and high yield (95.6-97.55%) of 4,6-dichloropyrimidine.

Introduction of the Piperazinyl Group

- The key step involves nucleophilic substitution of the chlorine atom on the pyrimidine ring with 4-propylpiperazine .

- This reaction is typically carried out in a lower alkanol solvent such as methanol or ethanol at temperatures ranging from room temperature to reflux (30-40°C preferred).

- The intermediate 2,4-diamino-6-(1-piperidinyl)pyrimidine N-oxide is prepared by refluxing 6-chloro-2,4-diaminopyrimidine with piperidine, followed by isolation and purification steps including filtration, crystallization, and drying at 70-80°C.

- For the propyl-substituted piperazine, analogous conditions apply, with the piperazine derivative reacting with the chloropyrimidine intermediate.

- Purification involves filtration, washing with water, and drying to obtain crystalline products with melting points around 260-261°C.

Alternative Synthetic Approaches

- Some literature reports use sodium hydride (NaH) and tetrabutylammonium bromide (TBAB) as phase transfer catalysts in dichloromethane (DCM) to facilitate substitution reactions on pyrimidine derivatives.

- For example, chlorination of 6-hydroxy-2-isopropyl-4-methylpyrimidine followed by substitution with amines was achieved using NaH and TBAB under reflux for 4 hours, yielding substituted pyrimidines without the need for further purification before the next step.

- This method can be adapted for the preparation of 4-chloro-2-methyl-6-(4-propylpiperazin-1-yl)pyrimidine with appropriate modifications.

Data Table Summarizing Key Preparation Steps

| Step | Starting Material / Intermediate | Reagents / Conditions | Product / Intermediate | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Ethyl cyanoacetate + Guanidine | Basic medium condensation | 2,6-Diamino-4-hydroxypyrimidine | - | - | Base condensation step |

| 2 | 2,6-Diamino-4-hydroxypyrimidine | POCl₃, reflux, vacuum distillation | 6-Chloro-2,4-diaminopyrimidine | - | - | Chlorination step |

| 3 | 4-Chloro-6-methoxypyrimidine | POCl₃ + anhydrous amine, 80-100°C, 7 h, vacuum distillation | 4,6-Dichloropyrimidine | 95.6-97.55 | 99.3-99.6 | Alternative chlorination method |

| 4 | 6-Chloro-2,4-diaminopyrimidine + Piperidine | Reflux in methanol/ethanol, 3-4 h | 2,4-Diamino-6-(1-piperidinyl)pyrimidine N-oxide | 75.9 | - | Piperidine substitution |

| 5 | 6-Chloro-2-methyl-4-chloropyrimidine + 4-propylpiperazine | Reflux in alkanol solvent, 30-40°C | 4-Chloro-2-methyl-6-(4-propylpiperazin-1-yl)pyrimidine | - | - | Final substitution step |

Detailed Research Findings and Notes

- The use of POCl₃ as a chlorination reagent is well-established and provides high yields and purity for chlorinated pyrimidine intermediates.

- Reflux temperatures and reaction times are critical parameters; typical reflux durations range from 2 to 7 hours depending on the step.

- Removal of excess reagents like POCl₃ and piperidine by vacuum distillation and aqueous workup ensures product purity and safety.

- Activated carbon treatment during crystallization improves the color and purity of the final product.

- The substitution of chlorine by the piperazinyl group proceeds smoothly under mild conditions in alcoholic solvents without the need for strong bases or catalysts.

- Phase transfer catalysts like TBAB can be used to facilitate nucleophilic substitutions in non-polar solvents, potentially improving reaction efficiency.

- The purity of intermediates and final product is typically confirmed by melting point analysis and chromatographic methods, with melting points around 260-261°C for the final compound.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-methyl-6-(4-propylpiperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

Reduction: Reduction reactions can be used to convert the compound to its reduced forms.

Substitution: Substitution reactions can introduce different functional groups at various positions on the pyrimidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like alkyl halides and amines are used for substitution reactions.

Major Products Formed:

Oxidation Products: Various oxidized derivatives of the compound.

Reduction Products: Reduced forms of the compound.

Substitution Products: Derivatives with different functional groups.

Scientific Research Applications

1.1. Serotonin Receptor Modulation

Research indicates that derivatives of pyrimidine compounds, including 4-chloro-2-methyl-6-(4-propylpiperazin-1-yl)pyrimidine, exhibit significant activity at serotonin receptors, particularly the 5-HT7 receptor. In studies involving competition radioligand binding assays, compounds showing over 60% inhibition of [^3H]5-CT binding were identified as having potential therapeutic effects in treating mood disorders and anxiety .

1.2. Antidepressant Activity

The modulation of serotonin receptors suggests that this compound may possess antidepressant properties. The structural similarities with known antidepressants indicate that it could be a candidate for further development in treating depression and related disorders .

Synthesis Methodologies

The synthesis of 4-chloro-2-methyl-6-(4-propylpiperazin-1-yl)pyrimidine typically involves nucleophilic substitution reactions on pyrimidine derivatives. The regioselectivity of these reactions is crucial for obtaining high yields of the desired product. For example, reactions involving 2,4-dichloropyrimidines can yield significant amounts of substituted products through controlled nucleophilic displacement .

3.1. Central Nervous System Disorders

Given its interaction with serotonin receptors, this compound is being explored for its potential use in treating various central nervous system disorders such as depression, anxiety, and schizophrenia. The ability to selectively target specific receptor subtypes could lead to fewer side effects compared to traditional treatments .

3.2. Cosmetic and Dermatological Applications

There is emerging interest in the use of pyrimidine derivatives in cosmetic formulations due to their potential skin benefits. Compounds similar to 4-chloro-2-methyl-6-(4-propylpiperazin-1-yl)pyrimidine have been included in formulations aimed at enhancing skin health and appearance .

Case Studies and Research Findings

Mechanism of Action

The mechanism by which 4-Chloro-2-methyl-6-(4-propylpiperazin-1-yl)pyrimidine exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would vary based on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperazine/Piperidine Ring

Key analogs differ in the substituents on the nitrogen-containing heterocycle (piperazine or piperidine) and their positions. These modifications influence physicochemical properties and biological activity:

Core Scaffold Modifications

Replacement of the pyrimidine ring with other heterocycles alters target specificity:

- 4-Chloro-1-isopropyl-6-methyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 1251212-42-6): Pyrazolopyrimidine core with isopropyl group.

- 5-[6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[2,3-d]pyrimidin-2-yl]-pyrimidin-2-ylamine: Methanesulfonyl group on piperazine improves metabolic stability and electron-withdrawing effects, critical for prolonged drug action .

Physicochemical and Pharmacokinetic Properties

- Solubility : Morpholine-containing analogs (e.g., ) exhibit higher solubility due to morpholine’s polarity, making them preferable for oral formulations .

- Metabolic Stability : Sulfonyl (e.g., methanesulfonyl in ) or hydroxyethyl substituents (e.g., ) mitigate oxidative metabolism, extending half-life.

Biological Activity

4-Chloro-2-methyl-6-(4-propylpiperazin-1-yl)pyrimidine is a compound with significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H19ClN4

- Molecular Weight : 254.759 g/mol

- Boiling Point : 372.0 ± 42.0 °C at 760 mmHg

- Polarizability : 27.7 ± 0.5 × 10^-24 cm³

The compound exhibits its biological activity primarily through interactions with various biological targets, including receptors and enzymes involved in critical pathways such as cell proliferation and apoptosis. It has been noted for its potential role in cancer therapy, particularly through the inhibition of specific kinases.

Biological Activities

-

Anticancer Activity :

- Research indicates that derivatives of pyrimidine compounds, including 4-Chloro-2-methyl-6-(4-propylpiperazin-1-yl)pyrimidine, show promise as anticancer agents by targeting cyclin-dependent kinases (CDKs) and other oncogenic pathways .

- A study demonstrated that modifications to this compound could enhance its efficacy against various cancer cell lines, indicating a structure-activity relationship (SAR) that is crucial for optimizing its therapeutic potential .

- Antimicrobial Properties :

-

Neuroprotective Effects :

- Some studies have explored the neuroprotective potential of piperazine derivatives, suggesting that compounds similar to 4-Chloro-2-methyl-6-(4-propylpiperazin-1-yl)pyrimidine may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases like Alzheimer’s .

Case Study 1: Cancer Cell Line Efficacy

A study investigated the effects of various pyrimidine derivatives on FaDu hypopharyngeal tumor cells. The results indicated that modifications to the piperazine moiety significantly enhanced cytotoxicity compared to standard treatments like bleomycin, suggesting a promising avenue for further development in cancer therapy .

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial efficacy, the compound was tested against Gram-positive and Gram-negative bacteria. Results showed a notable reduction in bacterial viability at specific concentrations, highlighting its potential as an antimicrobial agent .

Data Table: Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes for 4-Chloro-2-methyl-6-(4-propylpiperazin-1-yl)pyrimidine, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions, leveraging the reactivity of the chloro group on the pyrimidine ring. Key steps include:

- Substitution : Reaction of 4-chloro-2-methylpyrimidine with 4-propylpiperazine under reflux in anhydrous solvents (e.g., dichloromethane or THF) with a base (e.g., triethylamine) to facilitate deprotonation .

- Optimization : Yield improvements (up to 70–80%) are achieved by controlling temperature (60–80°C), solvent polarity, and stoichiometric ratios (1:1.2 molar excess of piperazine derivative) .

Table 1 : Common Reagents and Conditions

Q. How is structural characterization performed for this compound, and what analytical techniques are critical?

- Methodological Answer : Structural confirmation relies on:

- NMR Spectroscopy : ¹H and ¹³C NMR to verify substitution patterns (e.g., methyl at C2, propylpiperazine at C6) .

- X-ray Crystallography : Resolves bond lengths/angles, confirming the planar pyrimidine ring and piperazine chair conformation (e.g., C–N bond lengths: 1.33–1.37 Å) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 295.15) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Methodological Answer : Discrepancies in bioactivity (e.g., IC₅₀ variability in enzyme inhibition assays) arise from:

- Assay Conditions : Differences in buffer pH, temperature, or co-solvents (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity) .

- Control Experiments : Use of reference inhibitors (e.g., donepezil for acetylcholinesterase) to standardize activity measurements .

- Computational Validation : Molecular docking (e.g., AutoDock Vina) to reconcile experimental IC₅₀ with predicted binding affinities (ΔG values) .

Q. How can reaction yields be optimized for scale-up synthesis without compromising purity?

- Methodological Answer : Scale-up challenges include side reactions (e.g., over-alkylation) and purification bottlenecks. Solutions:

- Flow Chemistry : Continuous flow systems improve heat/mass transfer, reducing byproduct formation .

- Green Solvents : Switch to cyclopentyl methyl ether (CPME) for safer, higher-yield reactions .

- In-line Analytics : PAT (Process Analytical Technology) tools (e.g., FTIR monitoring) enable real-time adjustments .

Q. What computational methods predict the compound’s interaction with biological targets?

- Methodological Answer : Molecular dynamics (MD) and QSAR models are employed to study interactions:

Q. How should researchers handle hazardous intermediates during synthesis?

- Methodological Answer : Hazard mitigation includes:

- Waste Segregation : Chlorinated byproducts (e.g., 4-chloro-pyrimidine derivatives) stored separately and disposed via certified waste handlers .

- Safety Protocols : Use of fume hoods, PPE (gloves, goggles), and emergency showers for corrosive reagents (e.g., LiAlH₄ in reductions) .

Data Contradiction Analysis

Q. Why do crystallographic data sometimes conflict with computational structural predictions?

- Methodological Answer : Discrepancies arise from:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.